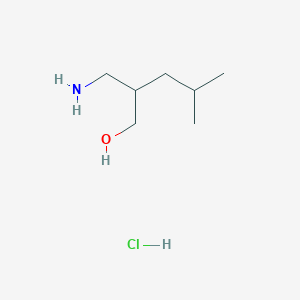

2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-4-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(2)3-7(4-8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQIQPCDTWPGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795486-41-7 | |

| Record name | 2-(aminomethyl)-4-methylpentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of Corresponding Ketone

Method Overview:

This approach involves the reductive amination of a suitable ketone precursor, specifically 4-methylpentan-2-one, with ammonia or primary amines, followed by salt formation with hydrochloric acid.

Reaction Scheme:

$$ \text{4-methylpentan-2-one} + \text{NH}_3 \xrightarrow{\text{reducing agent}} \text{2-(Aminomethyl)-4-methylpentan-1-ol} $$

| Parameter | Specification | References |

|---|---|---|

| Reducing Agent | Hydrogen gas (H₂) with a metal catalyst (Pd/C, Raney Ni) | , |

| Temperature | 50–80°C | , |

| Pressure | 1–10 atm H₂ | , |

| Solvent | Ethanol or methanol |

- The ketone is subjected to catalytic hydrogenation in the presence of ammonia, facilitating the formation of the amino alcohol.

- Post-reaction, the mixture is concentrated and purified via recrystallization or chromatography.

- The free base amino alcohol is then converted into its hydrochloride salt by treatment with gaseous HCl or hydrochloric acid solution, yielding the hydrochloride salt.

Synthesis via Nucleophilic Substitution and Reduction

Method Overview:

This method involves initial formation of an amino precursor through nucleophilic substitution, followed by reduction of the resulting intermediate.

- Step 1: Alkylation of methylamine with a suitable halide (e.g., 4-methylpentan-1-ol derivative) to form N-methylated intermediates.

- Step 2: Reduction of the intermediate ketone or imine to the amino alcohol using sodium borohydride or lithium aluminum hydride.

| Parameter | Specification | References |

|---|---|---|

| Alkylation Reagent | Alkyl halides (e.g., methyl halides) | |

| Reduction Reagent | Sodium borohydride (NaBH₄) | |

| Temperature | 0–25°C during reduction | |

| Solvent | Ethanol, tetrahydrofuran (THF) |

- The amino group introduced can be further protonated with hydrochloric acid to form the hydrochloride salt.

Industrial Synthesis via Catalytic Hydrogenation

Method Overview:

In large-scale production, the compound is synthesized via catalytic hydrogenation of the corresponding ketone or imine in the presence of ammonia under high pressure.

- Reactants: 4-methyl-2-pentanone and ammonia

- Catalyst: Palladium on carbon (Pd/C) or Raney nickel

- Conditions: Elevated pressure (10–50 atm), temperature around 60–80°C

- Product Isolation: After completion, the mixture is cooled, filtered, and the amino alcohol is precipitated and purified.

Salt Formation:

The free amino alcohol is then reacted with hydrochloric acid to produce the hydrochloride salt, which is isolated by recrystallization.

Literature Data and Comparative Analysis

Notes on Reaction Optimization and Purification

- Temperature Control: Maintaining optimal temperatures (50–80°C) is crucial for selectivity and yield.

- Catalyst Choice: Palladium or Raney nickel catalysts are preferred for hydrogenation due to their activity and selectivity.

- Purification: Recrystallization from ethanol or methanol ensures high purity of the product.

- Salt Formation: Acidic treatment with hydrochloric acid under controlled pH conditions ensures complete conversion to hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(Aminomethyl)-4-methylpentanal or 2-(Aminomethyl)-4-methylpentanone.

Reduction: Formation of 2-(Aminomethyl)-4-methylpentanamine.

Substitution: Formation of 2-(Aminomethyl)-4-methylpentyl chloride or 2-(Aminomethyl)-4-methylpentyl ester.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Analgesics

- The compound serves as a key intermediate in the synthesis of Tapentadol , a centrally acting analgesic used for the treatment of moderate to severe pain. Tapentadol has been approved for use in several regions, including the United States and Europe, under various brand names. The synthesis involves converting 2-(aminomethyl)-4-methylpentan-1-ol into Tapentadol hydrochloride through established chemical processes .

- Precursor for Other Pharmaceuticals

Chemical Properties and Safety

- Chemical Formula : C7H17NO

- Molecular Weight : 131.22 g/mol

- Safety Considerations : The hydrochloride form is noted for its potential toxicity if ingested or if it comes into contact with skin, necessitating careful handling and storage .

Case Studies

- Synthesis Innovations

- Biological Activity Assessments

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three hydrochlorides with overlapping structural motifs:

Key Observations :

- Aromatic vs. Aliphatic Backbones: Unlike the aromatic 2-amino-5-methylphenol hydrochloride , the target compound’s aliphatic structure likely confers distinct solubility and reactivity, favoring non-polar interactions in synthetic or biological systems.

- Pharmacological Relevance: Milnacipran hydrochloride demonstrates that cyclopropane-containing hydrochlorides can achieve therapeutic efficacy (e.g., serotonin-norepinephrine reuptake inhibition), suggesting that the target compound’s aminomethyl group may be explored for similar bioactivity.

Physicochemical Properties

- Polarity: The hydroxyl group in the target compound increases hydrophilicity compared to the methoxy analog but reduces it relative to aromatic phenols .

- Stability : Hydrochloride salts generally enhance crystallinity and shelf life, as seen in milnacipran’s formulation for oral administration .

Biological Activity

2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride is a hydrochloride salt of a secondary amine characterized by the presence of both an amine and a primary alcohol functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and versatility as a synthetic intermediate.

- Chemical Formula : C₆H₁₅ClN₂O

- CAS Number : 1795486-41-7

- Molecular Weight : 150.66 g/mol

The compound's structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Neuropharmacological Effects

Aminoalkyl derivatives have been explored for their neuropharmacological properties. Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for investigating the potential of 2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride in treating neurological disorders .

Cytotoxicity and Anticancer Activity

The biological evaluation of related compounds has indicated varying degrees of cytotoxicity against cancer cell lines. For instance, certain aminoalkyl derivatives have demonstrated significant antiproliferative effects, which could be relevant for exploring the anticancer potential of 2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride. However, specific data on this compound's direct effects on cancer cells remain sparse .

The exact mechanism of action for 2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride is not well-documented. However, it is hypothesized that its biological effects may arise from interactions with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The presence of both amine and alcohol groups suggests potential for hydrogen bonding and electrostatic interactions with biomolecules.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (Antimicrobial Activity) | Similar compounds showed inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics. |

| Study B (Neuropharmacological Effects) | Aminoalkyl derivatives were found to modulate dopamine receptor activity, suggesting possible applications in treating depression or anxiety disorders. |

| Study C (Cytotoxicity) | Related compounds demonstrated significant cytotoxicity in various cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications. |

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride, and how are intermediates characterized?

Methodological Answer: A common synthetic approach involves cyclopropane ring-opening reactions followed by hydrochlorination. For example, in a preparation method, intermediates like (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride are dissolved in dichloromethane-water mixtures at controlled temperatures (<10°C) to stabilize reactive intermediates . Characterization relies on ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and LC-MS (API-2000 systems) to confirm structural integrity and purity .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer: Purity validation requires HPLC with pharmacopeial reference standards (e.g., USP/EP guidelines). For example, impurity profiling uses columns compatible with polar analytes and mobile phases optimized for amino-alcohol separation. Quantification against deuterated analogs (e.g., 4-Amino-1-pentanol-d₄ Hydrochloride) improves accuracy in trace analysis .

Q. What are the critical storage conditions to maintain stability?

Methodological Answer: The compound should be stored away from light at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH) over 6–12 months are recommended to establish shelf-life .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways of this compound?

Methodological Answer: Deuterated analogs (e.g., 4-Amino-1-pentanol-d₄ Hydrochloride) are synthesized via H-D exchange at specific positions (e.g., C-1 and C-2). These are used in mass spectrometry-based metabolic tracing to distinguish endogenous vs. exogenous metabolites. LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for low-abundance labeled species .

Q. How do researchers resolve contradictions in NMR data caused by stereochemical complexity?

Methodological Answer: Stereochemical ambiguity (e.g., cis/trans isomers) is addressed using NOESY/ROESY NMR to detect spatial proximity of protons. For chiral centers, chiral derivatization (e.g., Mosher’s acid) or chiral HPLC with cellulose-based columns resolves enantiomers .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer: Forced degradation studies (acid/base/oxidative stress) identify potential impurities. For example, 4-Aminofolic Acid (Imp. B(EP)) is a known degradation product in similar amino-alcohol systems. High-resolution LC-QTOF-MS maps fragmentation patterns to correlate impurities with synthetic byproducts .

Q. How can computational modeling predict solubility and reactivity for formulation design?

Methodological Answer: DFT (Density Functional Theory) calculates partial charges and solvation energy, while COSMO-RS predicts solubility in polar solvents (e.g., water, ethanol). Experimental validation uses shake-flask methods with UV-Vis quantification .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Characterization

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Products | Analytical Method |

|---|---|---|

| 40°C/75% RH | Oxidized amine, dimer | LC-MS |

| Light exposure | Photoisomerization byproducts | UV-Vis |

Critical Data Contradictions and Resolutions

- Issue: Discrepancies in melting points (e.g., 262°C vs. literature 250°C) may arise from polymorphic forms.

Resolution: DSC (Differential Scanning Calorimetry) identifies polymorphs, while PXRD confirms crystalline structure . - Issue: Variable LC-MS retention times due to solvent pH.

Resolution: Mobile phase buffering (e.g., 0.1% formic acid) stabilizes ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.